5-Phenyl-4E-pentenol

Peroxidase kinetics Fluorescent probe Enzyme assay

Researchers requiring a fluorescent reporter for peroxidase kinetic assays often face probes that lack synthetic utility. 5-Phenyl-4E-pentenol (CAS 13159-16-5) resolves both needs: • Fluorescent peroxidase probe-enables Km, Vmax, kcat determination for heme and non-heme peroxidases via validated SPE-RP-HPLC-UV quantification. • Unique 6-endo-selective oxidative chlorocyclization yields trans-3-chloro-2-phenyltetrahydropyran (≤74% yield), diverging from standard 5-exo pathways characteristic of unsubstituted 4-penten-1-ol. • Bulk quantities available; shipped ambient with validated global logistics.

Molecular Formula C11H14O
Molecular Weight 162.23 g/mol
CAS No. 13159-16-5
Cat. No. B087485
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-4E-pentenol
CAS13159-16-5
Synonyms5-phenyl-4-pentenyl-1-alcohol
5-phenylpent-4-enyl-1-ol
Molecular FormulaC11H14O
Molecular Weight162.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CCCCO
InChIInChI=1S/C11H14O/c12-10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9,12H,2,6,10H2/b9-5+
InChIKeyQBQBSEZWJAWWCT-WEVVVXLNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A solution in ethanol

Structure & Identifiers


Interactive Chemical Structure Model





5-Phenyl-4E-pentenol (CAS 13159-16-5): Product Overview for Scientific Procurement


5-Phenyl-4E-pentenol (C₁₁H₁₄O, MW 162.23) is an E-configured primary alcohol featuring a terminal phenyl-substituted alkene moiety. The compound is primarily recognized as the fluorescent reduction product generated from 5-phenyl-4-pentenyl-1-hydroperoxide (PPHP) via peroxidase-catalyzed reduction, a reaction that occurs in both plant and animal peroxidases [1]. As a fluorescent dye, it enables the determination of kinetic properties for heme-containing and non-heme peroxidases and facilitates evaluation of oxidative compounds as substrates for peroxidase reduction . The compound has been indexed as a MeSH Supplementary Concept (C047532) since 1986 and carries an MDL number of MFCD00217061 [1].

5-Phenyl-4E-pentenol (CAS 13159-16-5): Why Structural Analogs Cannot Be Casually Substituted


The terminal phenyl group on the alkene of 5-phenyl-4E-pentenol confers two critical functional properties that distinguish it from unsubstituted or alkyl-substituted 4-penten-1-ol analogs. First, the extended conjugation between the phenyl ring and the alkene double bond establishes the fluorescent properties essential for its use as a peroxidase assay probe—a feature completely absent in simple 4-penten-1-ol . Second, in synthetic chemistry applications, the phenyl substituent fundamentally alters cyclization regioselectivity: whereas terminal 4-pentenols typically undergo 5-exo-trig cyclization, the phenyl-substituted derivative drives 6-endo-selectivity, enabling access to structurally distinct heterocyclic scaffolds such as trans-3-chloro-2-phenyltetrahydropyran [1]. These functional distinctions mean that generic 4-penten-1-ol or alkyl-substituted analogs cannot replicate either the fluorescence-based detection capability or the divergent cyclization outcomes.

5-Phenyl-4E-pentenol (CAS 13159-16-5): Comparative Quantitative Evidence for Informed Selection


5-Phenyl-4E-pentenol: Fluorescent Assay Performance Versus Non-Fluorescent Peroxidase Substrates

5-Phenyl-4E-pentenol functions as a fluorescent reporter molecule generated from PPHP by peroxidase activity, enabling direct kinetic determination of heme-containing and non-heme peroxidases via fluorescence detection . In contrast, unsubstituted 4-penten-1-ol and other simple alkenols lack the conjugated phenyl-alkene chromophore necessary for fluorescence emission, rendering them unsuitable for fluorescence-based enzyme assays . This fundamental difference in photophysical properties establishes 5-phenyl-4E-pentenol as the requisite probe for peroxidase studies where fluorescence readout is desired.

Peroxidase kinetics Fluorescent probe Enzyme assay

5-Phenyl-4E-pentenol: HPLC-UV Quantifiable Peroxidase Product with Established Analytical Workflow

5-Phenyl-4E-pentenol is generated specifically from the reduction of 5-phenyl-4-pentenyl-1-hydroperoxide (PPHP) by peroxidases [1]. This product can be rapidly isolated via solid-phase extraction and quantified using isocratic reversed-phase HPLC with UV detection . The validated analytical workflow enables reproducible kinetic measurements, whereas alternative non-fluorescent peroxidase substrates would require entirely different detection methodologies that lack this established and validated HPLC-UV protocol.

Peroxidase substrate PPHP reduction HPLC quantification

5-Phenyl-4E-pentenol: Altered Cyclization Regioselectivity Versus Unsubstituted 4-Penten-1-ol

In oxidative chlorocyclization reactions, the terminal phenyl group on (E)-5-phenyl-4-penten-1-ol fundamentally alters the regiochemical outcome. Terminal 4-pentenols inherently undergo 5-exo-trig cyclization, but the phenyl substituent shifts the selectivity toward 6-endo cyclization [1]. This regiochemical switch enabled the synthesis of trans-3-chloro-2-phenyltetrahydropyran in up to 74% yield, a product scaffold inaccessible from unsubstituted 4-penten-1-ol under identical conditions [1].

Chlorocyclization Tetrahydropyran synthesis Regioselectivity

5-Phenyl-4E-pentenol: Structural Analog 5-Phenyl-4-pentyn-1-ol Exhibits Distinct Biological Activity Profile

The alkynol analog 5-phenyl-4-pentyn-1-ol, differing only by a carbon-carbon triple bond in place of the E-alkene, demonstrates a distinct functional profile including promotion of cell proliferation and tissue regeneration . In contrast, 5-phenyl-4E-pentenol is documented as a peroxidase assay probe and cyclization substrate, with no reported growth factor activity. This divergence illustrates that even minor modifications to the unsaturation type (E-alkene vs. alkyne) produce compounds with non-interchangeable biological applications.

Cell proliferation Tissue regeneration Alkynol analog

5-Phenyl-4E-pentenol (CAS 13159-16-5): Validated Application Scenarios Based on Comparative Evidence


Peroxidase Enzyme Kinetics and Substrate Screening via Fluorescence Detection

5-Phenyl-4E-pentenol serves as the fluorescent reporter product in peroxidase assays employing PPHP as the substrate [1]. This system enables the determination of kinetic parameters (Km, Vmax, kcat) for both heme-containing and non-heme peroxidases and allows evaluation of oxidative compounds as potential peroxidase reduction substrates [1]. The compound's fluorescence capability, derived from phenyl-alkene conjugation, distinguishes it from non-fluorescent alkenol analogs and establishes it as the requisite probe for fluorescence-based peroxidase screening . Validated SPE-RP-HPLC-UV quantification provides a reproducible analytical endpoint .

Synthesis of 2-Phenyltetrahydropyran Scaffolds via 6-Endo Chlorocyclization

(E)-5-Phenyl-4-penten-1-ol undergoes regioselective oxidative chlorocyclization to produce trans-3-chloro-2-phenyltetrahydropyran in up to 74% yield [1]. This 6-endo cyclization outcome is directly attributable to the terminal phenyl substituent, which diverts the reaction from the inherent 5-exo pathway characteristic of unsubstituted 4-penten-1-ol [1]. This transformation provides access to 2-phenyltetrahydropyran scaffolds with defined trans stereochemistry, which are valuable intermediates in heterocyclic synthesis and natural product derivatization. Users seeking to construct 2-aryl-tetrahydropyran motifs should procure this specific alkenol rather than generic 4-penten-1-ol.

Evaluation of Oxidative Stress and Peroxidase Activity in Biological Systems

The PPHP-to-5-phenyl-4E-pentenol reduction system has been employed to assess peroxidase activity in plant and animal tissues, as documented in the MeSH record establishing the compound's formation by both plant and animal peroxidases [1]. The compound's stable fluorescent properties and established HPLC-UV quantification protocol make it suitable for comparative studies of peroxidase expression, oxidative stress responses, or enzyme inhibition screening across diverse biological samples . This application leverages the compound's unique position as a defined enzymatic product with a validated analytical workflow.

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